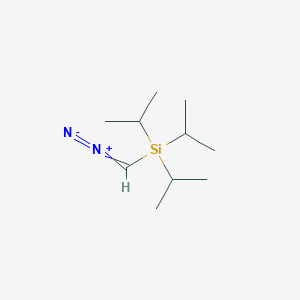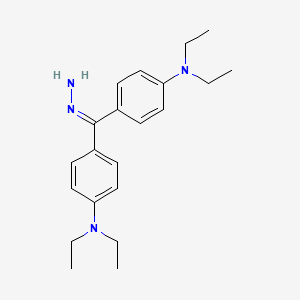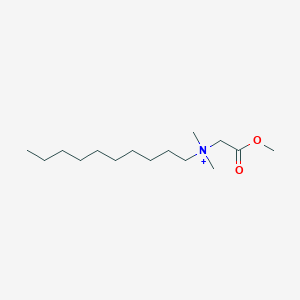
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure consists of a decyl chain attached to a nitrogen atom, which is further bonded to a 2-methoxy-2-oxoethyl group and two methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-methoxy-2-oxoethyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dimethyldecan-1-amine in the chosen solvent.
- Add 2-methoxy-2-oxoethyl chloride dropwise to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methoxy-2-oxoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different substituents replacing the 2-methoxy-2-oxoethyl group.
Applications De Recherche Scientifique
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a detergent to lyse cells and release cellular contents.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of cleaning agents, personal care products, and emulsifiers.
Mécanisme D'action
The mechanism of action of N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium is primarily based on its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in lysing cells and solubilizing hydrophobic compounds. The molecular targets include cell membranes and hydrophobic molecules, where the compound interacts with lipid components to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyldodecylamine: Another quaternary ammonium compound with a longer alkyl chain.
N,N-Dimethyloctylamine: A similar compound with a shorter alkyl chain.
Cetyltrimethylammonium Bromide: A widely used surfactant with a similar structure but different functional groups.
Uniqueness
N-(2-Methoxy-2-oxoethyl)-N,N-dimethyldecan-1-aminium is unique due to its specific combination of a decyl chain and a 2-methoxy-2-oxoethyl group. This structure imparts distinct surfactant properties, making it particularly effective in applications requiring both hydrophobic and hydrophilic interactions.
Propriétés
Numéro CAS |
113386-44-0 |
|---|---|
Formule moléculaire |
C15H32NO2+ |
Poids moléculaire |
258.42 g/mol |
Nom IUPAC |
decyl-(2-methoxy-2-oxoethyl)-dimethylazanium |
InChI |
InChI=1S/C15H32NO2/c1-5-6-7-8-9-10-11-12-13-16(2,3)14-15(17)18-4/h5-14H2,1-4H3/q+1 |
Clé InChI |
FPBJFRMEWIQFCD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


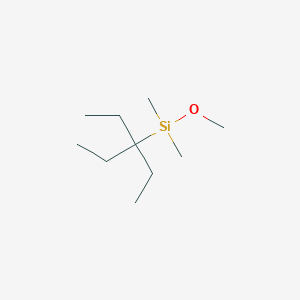
![[2-(9-Amino-9-oxononanoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B14301585.png)
![N'-(3,4-Dichlorophenyl)-N,N-bis{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14301588.png)

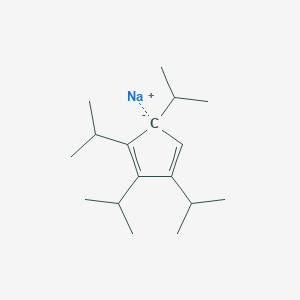
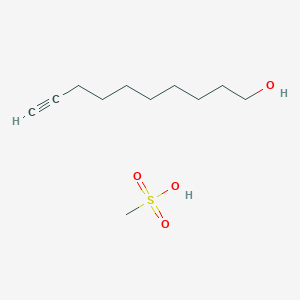
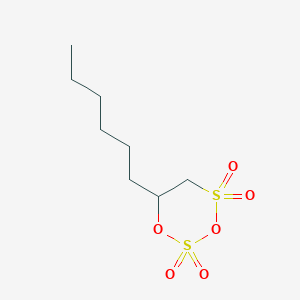
![2,3-Diamino-3-[(4-chlorophenyl)sulfanyl]prop-2-enenitrile](/img/structure/B14301609.png)
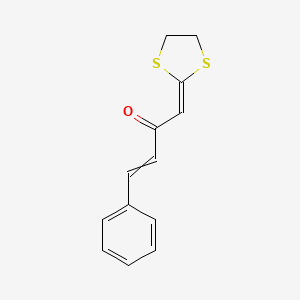
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
![N-ethyl-9-ethyliminobenzo[a]phenoxazin-5-amine](/img/structure/B14301623.png)

